molecular formula C11H8N4OS B1299501 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 842971-47-5

7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B1299501
CAS No.: 842971-47-5
M. Wt: 244.27 g/mol
InChI Key: WBMGUNBWCGKJGD-UHFFFAOYSA-N
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Description

7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C11H8N4OS and its molecular weight is 244.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis Applications

Compounds related to 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have been explored for their potential in synthesizing new fused heterobicyclic nitrogen systems, which might possess anticancer properties. Saad, Youssef, and Mosselhi (2011) detailed the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one under microwave irradiation, leading to the creation of compounds like 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, 1,3,4-thiadiazolo[2,3-c][1,2,4]triazinone, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile, which showed cytotoxic activity against different cancer cell lines (Saad, Youssef, & Mosselhi, 2011).

Nucleophilic Substitution Reactions

The compound's reactivity was further studied by Mironovich and Shcherbinin (2016), who investigated the nucleophilic substitution reactions of [1,2,4]triazino[4',3':1,5]pyrazolo[3,4-d][1,2,3]triazines, highlighting its potential in creating bioactive molecules with antibacterial and antitumor properties (Mironovich & Shcherbinin, 2016).

Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides showed promising herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. The study by Li et al. (2008) highlighted the significance of substituent variation in enhancing bioactivity, particularly noting the potent activities of compounds when certain substituent groups were present, pointing towards their potential agricultural applications (Li et al., 2008).

Synthesis of Novel Derivatives and Structural Analysis

Extensive research by multiple authors explores the synthesis of novel derivatives of pyrazolo[3,4-d][1,2,3]triazin-4-one and related compounds, examining their structural properties and potential applications in various fields such as antibacterial agents, antiproliferative agents, and more. These studies delve into the chemical reactivity, molecular structure, and potential biological activities of these compounds, contributing significantly to the scientific understanding and application of these chemical entities (Gurenko et al., 2014); (Smolnikov et al., 2017); (Holla et al., 2003); (Ashok & Holla, 2007); (Mojzych et al., 2005); (Al-Matar et al., 2010); (Bondock, Tarhoni, & Fadda, 2015); (Rizk, Ibrahim, & El-Borai, 2017); (Colomer & Moyano, 2011); (Khutova et al., 2013); (Holla, Shivananda, & Veerendra, 2002); (Riyadh, Kheder, & Asiry, 2013); (Zedníková, Nálepa, & Gúcky, 2001); (Masoud, Mostafa, Ahmed, & Abd El Moneim, 2003); (Velihina et al., 2021).

Mechanism of Action

Target of Action

Related compounds such as pyrazolo[1,5-a]pyrimidines are known to be purine analogues , suggesting that 7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one may also interact with purine biochemical reactions.

Mode of Action

As a potential purine analogue , it may interfere with purine metabolism, disrupting the normal biochemical processes within the cell.

Biochemical Pathways

Given its potential role as a purine analogue , it may impact pathways involving purine metabolism, leading to downstream effects on DNA synthesis and cell proliferation.

Result of Action

Related compounds have shown anticancer activity, affecting the viability and proliferation of cancer cells . This suggests that this compound may have similar effects.

Future Directions

The future directions for the use and study of “7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of protein function and interactions.

Biochemical Analysis

Biochemical Properties

7-Mercapto-2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent . The compound’s interactions with enzymes such as kinases and proteases are of particular interest, as these interactions can lead to the inhibition of key signaling pathways involved in cell proliferation and survival .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit kinases by binding to their active sites, thereby blocking their catalytic activity . This inhibition can result in the downregulation of signaling pathways that promote cell growth and survival. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window is therefore an important consideration in its potential clinical application. Threshold effects have been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to reduced availability of nucleotides for DNA replication and repair . This inhibition can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents . Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, such as ATP and NADH .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s localization and accumulation are influenced by its chemical properties, such as its lipophilicity and charge .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, the compound can be targeted to the mitochondria, where it affects mitochondrial function and induces apoptosis .

Properties

IUPAC Name

2-phenyl-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c16-10-9-6-8(7-4-2-1-3-5-7)14-15(9)11(17)13-12-10/h1-6H,(H,12,16)(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMGUNBWCGKJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)C(=O)NNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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